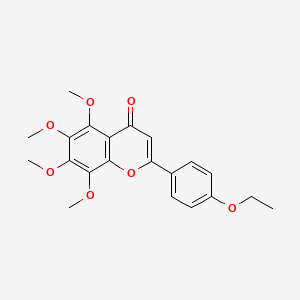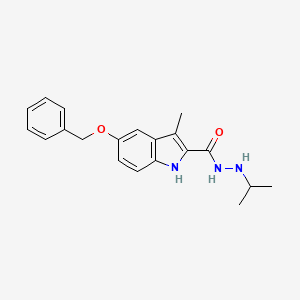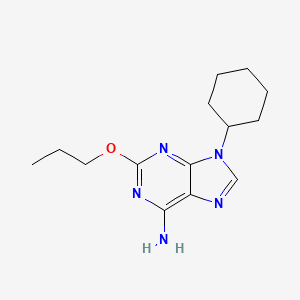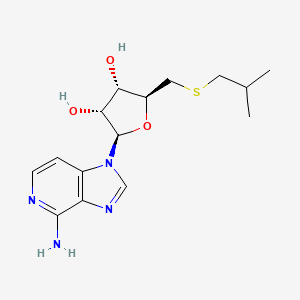
(4-Nitrophenyl)methanethiol
概要
説明
(4-Nitrobenzyl)mercaptan, also known as (4-nitrophenyl)methanethiol, is a useful research chemical . Its molecular weight is 169.20 and its molecular formula is C7H7NO2S .
Synthesis Analysis
The catalytic reduction of 4-nitrophenol (4-NP) has been used as a benchmark reaction to assess the activity of nanostructured materials . Various nanostructured materials have been synthesized and used as catalysts for the reduction of nitrophenol in the presence of reducing agents .Molecular Structure Analysis
The molecular structure of (4-nitrophenyl)methanethiol involves a nitro group (NO2) and a mercaptan group (SH) attached to a phenyl ring . The structure of methanethiol clusters has been studied extensively, with three minima predicted for both dimers and trimers of methanethiol .Chemical Reactions Analysis
The reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) with an excess of sodium borohydride is commonly used as a model reaction to assess the catalytic activity of metallic nanoparticles . This reaction is considered both a potentially important step in industrial water treatment and an attractive, commercially relevant synthetic pathway .Physical And Chemical Properties Analysis
(4-Nitrobenzyl)mercaptan has a molecular weight of 169.20 and a molecular formula of C7H7NO2S .科学的研究の応用
Catalytic Reduction of Nitrophenols
(4-Nitrophenyl)methanethiol: is used in the catalytic reduction of nitrophenols, particularly 4-nitrophenol (4-NP) , to less toxic compounds like 4-aminophenol (4-AP) . This reaction is significant in environmental chemistry as 4-NP is a common pollutant in industrial waste. The process involves nanostructured materials and is monitored through UV-visible spectroscopic techniques .
Green Synthesis of Metal Nanoparticles
The compound plays a role in the green synthesis of metal nanoparticles, which are pivotal in various fields such as environmental and medical research. These nanoparticles are used as catalysts for the reduction of 4-NP to 4-AP, offering an eco-friendly and straightforward reduction process .
Electrocatalysis in Energy and Green Chemistry
In the field of electrocatalysis, (4-Nitrophenyl)methanethiol is involved in the electrochemical reduction of 4-NP. This method is proposed as an environmentally friendly alternative for water decontamination, transforming 4-NP into 4-AP with virtually no undesired by-products .
Radiofluorination of Biomolecules
This compound is utilized in the synthesis of 4-nitrophenyl activated esters , which are superior synthons for indirect radiofluorination of biomolecules. This application is crucial in molecular imaging and personalized healthcare, as it allows for the specific detection of physiological processes at the cellular level .
Heterogeneous Catalysis
(4-Nitrophenyl)methanethiol: is also involved in heterogeneous catalysis. It helps overcome challenges faced by homogeneous catalytic systems, such as difficulty in separation and recovery of the catalysts. This is particularly relevant in the reduction of model 4-NP reactions in the presence of reducing agents .
Synthesis of Sulfur-Containing Organic Compounds
The compound is used in the synthesis of various sulfur-containing organic compounds, which have applications in pharmaceuticals, agrochemicals, and materials science. Its reactivity with different functional groups makes it a valuable building block in organic synthesis .
作用機序
Target of Action
The primary target of (4-Nitrophenyl)methanethiol is the process of catalytic reduction, specifically the reduction of 4-nitrophenol . This compound is often used to assess the activity of nanostructured materials .
Mode of Action
(4-Nitrophenyl)methanethiol interacts with its targets by participating in the catalytic reduction of 4-nitrophenol . The compound’s interaction with nanostructured materials is crucial for this process .
Biochemical Pathways
The key biochemical pathway involved is the reduction of 4-nitrophenol to 4-aminophenol . This reaction is commonly used as a model to assess the catalytic activity of metallic nanoparticles . The reduction of 4-nitrophenol is considered a universally accepted model catalytic reaction .
Result of Action
The result of the action of (4-Nitrophenyl)methanethiol is the successful reduction of 4-nitrophenol . This process is crucial for assessing the activity of nanostructured materials .
Action Environment
The action of (4-Nitrophenyl)methanethiol can be influenced by various environmental factors. For instance, the solvent used in the reaction can significantly affect the kinetics of 4-nitrophenol reduction . The presence of alcohols such as methanol, ethanol, or isopropanol can lead to a dramatic decrease in the reaction rate .
Safety and Hazards
将来の方向性
The catalytic reduction of 4-nitrophenol (4-NP) by nanostructured materials is a key area of research . Future studies may focus on the synthesis of various nanostructured materials and their use as catalysts for the reduction of nitrophenol . Additionally, the effects of solvent properties on reaction kinetics may be considered for the optimization of the catalytic performance of metallic nanoparticles in the liquid phase 4-NP reduction .
特性
IUPAC Name |
(4-nitrophenyl)methanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c9-8(10)7-3-1-6(5-11)2-4-7/h1-4,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFHLWCEZHYYKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40949606 | |
| Record name | (4-Nitrophenyl)methanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Nitrophenyl)methanethiol | |
CAS RN |
26798-33-4 | |
| Record name | 4-Nitrobenzyl mercaptan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026798334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Nitrophenyl)methanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 26798-33-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[2-[2-[2-[bis(carboxymethyl)amino]-4-fluorophenoxy]ethoxy]-N-(carboxymethyl)-5-fluoroanilino]acetic acid](/img/structure/B1207940.png)


![2-bromo-N-[2-[[2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-2-methylpropyl]acetamide](/img/structure/B1207945.png)
